REACTION_SMILES
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[BrH:20].[CH2:15]([O:16][CH2:17][CH3:18])[CH3:19].[CH:21]([OH:22])([CH3:23])[CH3:24].[ClH:1].[NH2:2][CH:3]1[CH2:4][c:5]2[cH:6][c:7]([O:13][CH3:14])[cH:8][cH:9][c:10]2[CH2:11][CH2:12]1>>[BrH:20].[NH2:2][CH:3]1[CH2:4][c:5]2[cH:6][c:7]([OH:13])[cH:8][cH:9][c:10]2[CH2:11][CH2:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CC(C)O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CC(N)CC2
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCc2ccc(O)cc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BrH:20].[CH2:15]([O:16][CH2:17][CH3:18])[CH3:19].[CH:21]([OH:22])([CH3:23])[CH3:24].[ClH:1].[NH2:2][CH:3]1[CH2:4][c:5]2[cH:6][c:7]([O:13][CH3:14])[cH:8][cH:9][c:10]2[CH2:11][CH2:12]1>>[BrH:20].[NH2:2][CH:3]1[CH2:4][c:5]2[cH:6][c:7]([OH:13])[cH:8][cH:9][c:10]2[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CC(N)CC2
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCc2ccc(O)cc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |